N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride typically involves the reaction of 4-methoxybenzylamine with 1,5-dimethylpyrazole under acidic conditions. The reaction is carried out in ethanol with concentrated hydrochloric acid as a catalyst, and the mixture is refluxed for several hours . The product is then isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an anti-inflammatory or anticancer agent, depending on its interaction with specific molecular targets.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-(4-methoxyphenyl)acetamide
Uniqueness
N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from other similar compounds.
Properties
Molecular Formula |
C13H18ClN3O |
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Molecular Weight |
267.75 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10-13(9-15-16(10)2)14-8-11-4-6-12(17-3)7-5-11;/h4-7,9,14H,8H2,1-3H3;1H |
InChI Key |
IEXDCSAMKRQFKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
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